molecular formula C19H15FN2OS B5761713 N-(2-fluorophenyl)-N'-(2-phenoxyphenyl)thiourea

N-(2-fluorophenyl)-N'-(2-phenoxyphenyl)thiourea

Cat. No. B5761713
M. Wt: 338.4 g/mol
InChI Key: WBMHJPVBRGWBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N'-(2-phenoxyphenyl)thiourea (also known as FPPT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. FPPT belongs to the class of thiourea derivatives, which are known for their diverse biological and pharmacological activities.

Mechanism of Action

The mechanism of action of FPPT is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. FPPT has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival and proliferation. FPPT has also been shown to inhibit the expression of various oncogenes and tumor suppressor genes, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
FPPT has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of cell migration and invasion. FPPT has also been shown to modulate the expression of various cytokines and growth factors, which are involved in the regulation of immune responses and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FPPT in lab experiments is its potent antitumor activity against various types of cancer cells. FPPT has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using FPPT in lab experiments is its relatively low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for research on FPPT, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential applications in other fields such as agriculture and materials science, and the elucidation of its mechanism of action at the molecular level. Further studies are also needed to determine the optimal dosage and administration of FPPT for therapeutic use in humans.

Synthesis Methods

FPPT can be synthesized through a simple one-pot reaction between 2-fluoroaniline and 2-phenoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

FPPT has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer and other diseases. Studies have shown that FPPT exhibits potent antitumor activity against various types of cancer cells, including breast, lung, and liver cancer cells. FPPT has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-phenoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2OS/c20-15-10-4-5-11-16(15)21-19(24)22-17-12-6-7-13-18(17)23-14-8-2-1-3-9-14/h1-13H,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMHJPVBRGWBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=S)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-(2-phenoxyphenyl)thiourea

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